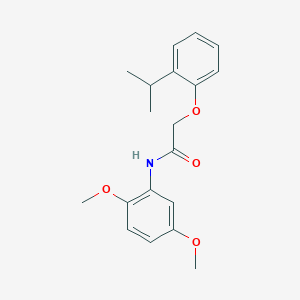

![molecular formula C16H18FN3O2S B5537877 ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures similar to ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate often exhibit interesting chemical and biological properties, making them subjects of intense research. These compounds belong to a class of chemicals that incorporate elements like fluorophenyl groups, thiazoles, and piperazines, which are known for their diverse pharmacological activities and are commonly explored for their potential therapeutic applications.

Synthesis Analysis

Synthesis of compounds structurally related to ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed by spectroscopic methods such as LCMS, NMR (1H, 13C), IR, and sometimes X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was elucidated, revealing the conformation of the piperazine ring and the dihedral angles between the piperazine and benzene rings (Faizi et al., 2016).

Wissenschaftliche Forschungsanwendungen

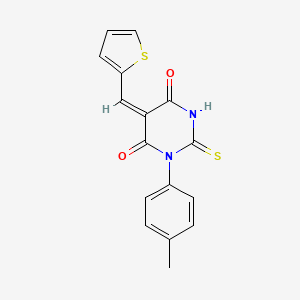

Microwave-Assisted Synthesis and Biological Activities

In a study by Başoğlu et al. (2013), ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, including 1,3-thiazole, were synthesized using microwave-assisted methods. These compounds were then screened for their antimicrobial, antilipase, and antiurease activities, revealing that some possessed good to moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antituberculosis Activity

Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates by molecular hybridization, which were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results in inhibiting Mycobacterium tuberculosis DNA gyrase and was not cytotoxic at significant concentrations (Jeankumar et al., 2013).

Crystal Structure Analysis

The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was studied by Faizi et al. (2016), providing insight into the molecular conformation and interactions within the crystal lattice. This study highlighted the importance of crystallography in understanding the structural aspects of such compounds (Faizi, Ahmad, & Golenya, 2016).

GyrB Inhibition for Antitubercular Activity

Reddy et al. (2014) explored the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, including piperazine moieties, for their inhibitory activity against Mycobacterium tuberculosis DNA GyrB. These compounds, designed by molecular hybridization, showed significant inhibition of the GyrB ATPase assay and antitubercular activity, suggesting their potential as novel antitubercular agents (Reddy et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-2-22-16(21)20-9-7-19(8-10-20)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOFDPGVFFLTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)